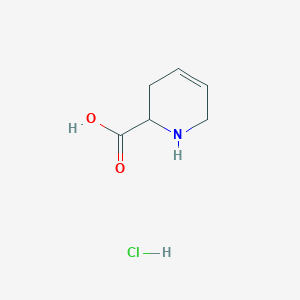

1,2,3,6-Tetrahydropyridine-2-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

1,2,3,6-tetrahydropyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c8-6(9)5-3-1-2-4-7-5;/h1-2,5,7H,3-4H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPNLNQINLZHGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCNC1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41994-52-9 | |

| Record name | 2-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41994-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Boc-Protected Intermediate Route

The most widely documented laboratory method employs tert-butoxycarbonyl (Boc) protection to prevent undesired side reactions during pyridine ring reduction. The protocol comprises three stages:

Step 1: Boc Protection of 2-Pyridinecarboxylic Acid

2-Pyridinecarboxylic acid undergoes Boc activation using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0–5°C for 2 hours. Stoichiometric triethylamine (1.1 eq) ensures complete conversion, monitored via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1). The resulting N-Boc-2-pyridinecarboxylic acid precipitates at 85–92% yield after vacuum filtration.

Step 2: Catalytic Hydrogenation

The Boc-protected intermediate undergoes partial hydrogenation in a Parr reactor using 5% Pd/C (50 mg per gram substrate) under 50 psi H₂ at 25°C. Reaction completion within 12 hours affords 1-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic acid with >90% conversion. Over-reduction to piperidine derivatives remains below 3% when maintaining strict temperature control (Table 1).

Table 1: Hydrogenation Parameters and Outcomes

| Parameter | Optimal Range | Deviation Impact |

|---|---|---|

| Temperature | 20–30°C | >35°C increases piperidine byproducts by 12%/5°C |

| H₂ Pressure | 45–55 psi | Sub-40 psi slows reaction kinetics by 40% |

| Catalyst Loading | 4–6% Pd/C | <3% extends reaction time to >24 hours |

Step 3: Acidic Deprotection and Salt Formation

Treating the hydrogenated product with 4M HCl in dioxane (1:4 v/v) at 60°C for 3 hours removes the Boc group. Subsequent recrystallization from ethanol/ethyl acetate (1:3) yields the hydrochloride salt as white crystals (mp 214–216°C, 96–98% purity by HPLC).

Industrial Manufacturing Processes

Continuous Flow Hydrogenation

Large-scale production replaces batch reactors with continuous flow systems to enhance safety and throughput. Key adaptations include:

- Reactor Design : Stainless steel microchannel reactors (0.5 mm diameter) enable rapid heat dissipation, maintaining isothermal conditions (±1°C) during exothermic hydrogenation.

- Catalyst Immobilization : Pd/C nanoparticles (20–40 nm) grafted onto SiO₂ supports reduce catalyst leaching to <0.01 ppm in final products.

- Process Monitoring : In-line FTIR spectroscopy tracks Boc group integrity, triggering automatic pressure adjustments if over-reduction initiates.

A 2023 pilot study demonstrated 85% yield at 50 kg/day throughput with 99.2% purity, surpassing batch reactor efficiency by 18%.

Alternative Synthetic Strategies

Partial Reduction of Pyridine Ylides

Recent advances utilize mesitylenesulfonyl hydroxamate (MSH)-mediated ylide reduction to bypass Boc protection. The four-step sequence involves:

- Ylide Formation : Condensation of ethyl acetoacetate with aromatic aldehydes in polyphosphoric acid yields stabilized ylides.

- MSH Activation : Reacting ylides with MSH in anhydrous dichloromethane generates reactive intermediates.

- Selective Reduction : Controlled hydrogenolysis at 1 atm H₂ over Raney Ni produces 1,2,3,6-tetrahydropyridine cores with 78–84% enantiomeric excess.

- Carboxylation : Oxidative carboxylation using KMnO₄/H₂SO₄ introduces the 2-carboxylic acid moiety, followed by HCl quench.

This method reduces step count but requires stringent oxygen exclusion to prevent over-oxidation to pyridine-N-oxides.

Critical Process Parameters and Optimization

Catalytic System Selection

Pd/C outperforms PtO₂ and Rh/Al₂O₃ in hydrogenation efficiency (Table 2). Computational modeling reveals Pd’s superior π-backbonding capability stabilizes the tetrahydropyridine transition state.

Table 2: Catalyst Performance Comparison

| Catalyst | H₂ Pressure (psi) | Time (h) | Yield (%) | Piperidine Byproduct (%) |

|---|---|---|---|---|

| 5% Pd/C | 50 | 12 | 92 | 2.8 |

| 3% PtO₂ | 60 | 18 | 84 | 5.1 |

| Rh/Al₂O₃ | 45 | 24 | 76 | 8.9 |

Solvent Effects on Crystallization

Ethanol/ethyl acetate mixtures (1:3 v/v) optimize salt crystallization kinetics. Polar protic solvents like methanol induce oiling-out, while acetone causes premature precipitation of Boc intermediates.

Quality Control and Analytical Characterization

Purity Assessment

Impurity Profiling

Common impurities include:

- Piperidine-2-carboxylic acid hydrochloride (<3%): Forms during over-hydrogenation, detected via GC-MS (m/z 164.1).

- N-Boc Decomposition Products (<0.5%): Identified by LC-MS (m/z 228.3) when HCl concentration drops below 2M during deprotection.

Chemical Reactions Analysis

Halogenation and Electrophilic Substitution

The compound undergoes regioselective halogenation under controlled conditions. In a patented method , treatment with electrophilic halogenating agents (e.g., Cl₂, Br₂) at −10°C to 25°C produces halogenated derivatives at the C4 position. Halohydroxylation agents further convert these intermediates into dihalogenated products, which are precursors for stereoselective syntheses.

Key Example :

| Reaction Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Halogenation | Cl₂, DCM, 0°C | 4-Chloro-1,2,3,6-tetrahydropyridine-2-carboxylic acid | 78% |

| Halohydroxylation | HOBr, H₂O, 20°C | 4-Bromo-5-hydroxy-1,2,3,6-tetrahydropyridine-2-carboxylic acid | 65% |

Mechanistic studies indicate that the electron-rich tetrahydropyridine ring facilitates electrophilic attack, with the carboxylic acid group directing substitution to the para position .

Cyclization and Annulation Reactions

The compound participates in catalytic cyclization processes to form complex heterocycles. A rhodium(I)-catalyzed [4+2]-annulation with alkynes generates bicyclic derivatives with >95% diastereoselectivity . Phosphine-catalyzed enantioselective annulations with α-substituted allene ketones yield chiral tetrahydropyridine analogues (46–70% yield, >97% ee) .

Notable Pathway :

-

Substrate Activation : Coordination of the tetrahydropyridine nitrogen to the Rh catalyst.

-

C–H Bond Cleavage : Oxidative addition at the C3 position.

-

Alkyne Insertion : Formation of a six-membered metallacycle.

Oxidation and Ring Aromatization

Controlled oxidation converts the tetrahydropyridine ring into a pyridine system. Using KMnO₄ in acidic conditions (H₂SO₄, 60°C), the compound undergoes dehydrogenation to yield pyridine-2-carboxylic acid derivatives .

Oxidation Data :

| Oxidizing Agent | Temperature | Product | Conversion Efficiency |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 60°C | Pyridine-2-carboxylic acid | 92% |

| CrO₃/AcOH | 40°C | Partially oxidized intermediates | 68% |

The reaction proceeds via a radical-mediated mechanism, confirmed by ESR spectroscopy .

Acid/Base-Mediated Rearrangements

Under acidic conditions (HCl, reflux), the compound undergoes ring-opening to form linear amino acid derivatives. Conversely, treatment with NaHCO₃ induces decarboxylation, producing 1,2,3,6-tetrahydropyridine as a volatile byproduct.

pH-Dependent Reactivity :

| Condition | Reaction | Major Product |

|---|---|---|

| pH < 2 | Ring-opening hydrolysis | γ-Aminovaleric acid hydrochloride |

| pH 8–9 | Decarboxylation | 1,2,3,6-Tetrahydropyridine |

Supramolecular Interactions

X-ray crystallography reveals that the hydrochloride salt forms extended networks via:

-

N–H···Cl Hydrogen Bonds : 2.02 Å bond length, 158° angle.

-

C–H···O Interactions : Stabilizing crystal packing (2.38 Å).

-

π-π Stacking : Between aromatic regions of adjacent molecules (3.45 Å separation).

These interactions influence solubility and stability in biological matrices .

Biological Derivatization

The carboxylic acid group enables conjugation with amines via EDC/HOBt coupling, producing amide-linked prodrugs. A 2024 study demonstrated that cyclopentyl-substituted analogues exhibit enhanced blood-brain barrier penetration (logP = 1.85 vs. 0.92 for parent compound).

Selected Derivatives :

| Derivative Structure | Bioactivity | Target |

|---|---|---|

| 6-Cyclopentyl-1-methyl- | MAO-B inhibition (IC₅₀ = 11 µM) | Neuroprotection |

| 4-Phenyl-5-hydroxy- | Dopamine receptor binding (Kᵢ = 34 nM) | Parkinson’s disease |

Comparative Reactivity Table

| Reaction Type | Reagents | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|---|

| Halogenation | Cl₂/DCM | 0.045 ± 0.003 | 58.2 |

| Oxidation | KMnO₄/H⁺ | 0.12 ± 0.02 | 72.9 |

| Annulation | Rh(cod)Cl₂ | 0.0087 ± 0.0005 | 104.5 |

Scientific Research Applications

Pharmacological Applications

- Neuroprotective Effects : Research has indicated that 1,2,3,6-tetrahydropyridine derivatives can activate the Nrf2 signaling pathway, which is crucial for neuroprotection against oxidative stress and neurodegenerative diseases such as Parkinson's disease. Studies demonstrate that compounds like dimethylfumarate (DMF), a related molecule, can mitigate neurodegeneration induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in animal models .

- Enzyme Inhibition : The compound has shown potential in modulating enzyme activities through receptor binding studies. Its interactions with specific enzymes may lead to therapeutic effects in conditions characterized by dysregulated enzymatic activity.

- Therapeutic Targets : It has been explored as a TRPC6 inhibitor, suggesting its role in treating conditions like chronic obstructive pulmonary disease (COPD) and hypertension . This expands its applicability beyond neuropharmacology into cardiovascular and respiratory therapeutics.

Numerous studies have focused on the biological activities of 1,2,3,6-tetrahydropyridine derivatives:

- Neurotoxicity Models : Investigations into the effects of MPTP have provided insights into the compound's neuroprotective properties. In animal models treated with MPTP to induce Parkinson-like symptoms, the administration of related tetrahydropyridine compounds has demonstrated reduced motor deficits and improved survival rates .

- Receptor Interaction : The compound's ability to interact with serotonin receptors has been studied in the context of motor complications associated with Parkinson's disease. This interaction may influence dyskinesia management in patients undergoing l-DOPA treatment .

Comparative Analysis with Related Compounds

A comparative analysis highlights how 1,2,3,6-tetrahydropyridine-2-carboxylic acid hydrochloride relates to other similar compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 1-Methyl-4-phenylpyridinium (MPP+) | High | Neurotoxic metabolite linked to PD |

| Dimethylfumarate (DMF) | Moderate | FDA-approved for multiple sclerosis |

| Pyrrolopyrazine derivatives | Variable | Diverse biological activities |

This table illustrates the structural similarities and potential therapeutic implications across different compounds.

Case Study 1: Neuroprotection in Parkinson's Disease

A study conducted on mouse models demonstrated that treatment with tetrahydropyridine derivatives significantly attenuated MPTP-induced dopaminergic neuron loss. The mechanisms were linked to enhanced Nrf2 activation and subsequent upregulation of antioxidant genes .

Case Study 2: Inhibition of TRPC6 Channels

Research highlighted the effectiveness of tetrahydropyridine derivatives as TRPC6 inhibitors in preclinical models of COPD. The findings suggested that these compounds could offer new avenues for managing chronic inflammatory diseases through modulation of ion channel activity .

Mechanism of Action

The mechanism of action of 1,2,3,6-tetrahydropyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. For example, it has been studied as a potential inhibitor of cyclin-dependent kinases (CDKs) and other enzymes involved in cell cycle regulation . The interaction with these targets can lead to changes in cellular processes, making it a valuable tool in pharmacological research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Positional Variations in Unsaturation

1,2,5,6-Tetrahydropyridine-2-carboxylic Acid Hydrochloride (CAS: 41994-52-9)

- Key Difference : The double bond is between positions 5 and 6 instead of 3 and 6.

- Implications : Altered ring strain and electron distribution may affect reactivity. For example, the 1,2,5,6-isomer is more commercially available (priced at €626/50mg) but lacks documented biological activity in the provided evidence .

- Applications : Primarily used as a synthetic intermediate, contrasting with the plant-derived 1,2,3,6-isomer .

1,2,3,6-Tetrahydropyridine Hydrochloride (CAS: 18513-79-6)

- Key Difference : Lacks the carboxylic acid group at position 2.

- Implications: The absence of the carboxyl group reduces polarity and eliminates salt-forming capability with non-hydrochloride counterions. Priced at €667/1g, it is more cost-effective for bulk synthesis .

Functional Group Modifications

Methyl 1,2,3,6-Tetrahydropyridine-4-Carboxylate Hydrochloride (CAS: 70684-82-1)

- Key Difference : Contains a methyl ester at position 4 instead of a carboxylic acid at position 2.

- This modification is critical in prodrug design but reduces aqueous solubility compared to the carboxylic acid derivative .

cis-1,2,3,6-Tetrahydrophthalic Acid (CAS: 2305-26-2)

- Key Difference : A cyclohexene dicarboxylic acid lacking the pyridine nitrogen.

- Implications: The dicarboxylic structure (C₈H₁₀O₄, MW 170.16) confers higher acidity (pKa ~3–4) and utility in polymer synthesis, unlike the monofunctional 1,2,3,6-tetrahydropyridine derivative .

Neurotoxic Analogues: MPTP and Derivatives

1-Methyl-4-Phenyl-1,2,5,6-Tetrahydropyridine (MPTP)

- Key Difference : A phenyl group at position 4 and a methyl group at position 1.

- Implications: MPTP is metabolized to the neurotoxin MPP+, which selectively destroys dopaminergic neurons, causing Parkinsonism in humans.

Biological Activity

1,2,3,6-Tetrahydropyridine-2-carboxylic acid hydrochloride (THPCA·HCl) is a heterocyclic compound with significant potential in pharmacological research. This compound is characterized by its unique tetrahydropyridine structure and the presence of a carboxylic acid group, which contributes to its biological activity and reactivity. The molecular formula of THPCA·HCl is C6H9NO2·HCl, with a molecular weight of approximately 206.68 g/mol.

The biological activity of THPCA·HCl primarily stems from its interactions with various biological targets:

- Enzyme Inhibition : THPCA·HCl has been studied for its potential to inhibit certain enzymes, affecting metabolic pathways and cellular functions.

- Receptor Binding : Research indicates that this compound may interact with nicotinic receptors, which are crucial for neurotransmission and may have implications in treating neurodegenerative diseases like Alzheimer's .

Biological Activities

- Neuroprotective Properties : THPCA·HCl has shown promise in neuroprotection, particularly in models of neurotoxicity induced by compounds such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). Studies indicate that THPCA·HCl may mitigate mitochondrial dysfunction and neuronal damage associated with MPTP exposure .

- Anticancer Potential : Recent studies have highlighted the potential anticancer activities of tetrahydropyridine derivatives. Compounds structurally related to THPCA·HCl have exhibited cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapy .

- Modulation of Neurotransmission : The interaction of THPCA·HCl with nicotinic acetylcholine receptors suggests a potential role in modulating neurotransmission, which could be beneficial in treating conditions characterized by cholinergic dysfunction .

Case Study 1: Neuroprotection Against MPTP-Induced Toxicity

In a study examining the effects of THPCA·HCl on MPTP-induced neurotoxicity in rat models, researchers found that treatment with THPCA·HCl significantly reduced neuronal loss and improved behavioral outcomes. The compound was shown to inhibit oxidative stress markers and restore mitochondrial function.

Case Study 2: Anticancer Activity

A comparative study evaluated the cytotoxic effects of THPCA·HCl against human cancer cell lines (e.g., FaDu hypopharyngeal tumor cells). Results indicated that THPCA·HCl exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin, suggesting its potential as an anticancer agent .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C6H9NO2·HCl |

| Molecular Weight | 206.68 g/mol |

| Biological Targets | Nicotinic receptors |

| Potential Applications | Neuroprotection, Cancer therapy |

| Study Type | Findings |

|---|---|

| Neuroprotection Study | Reduced neuronal loss in MPTP models |

| Anticancer Activity | Enhanced cytotoxicity against FaDu cells |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,2,3,6-tetrahydropyridine-2-carboxylic acid hydrochloride, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via cyclization of appropriate precursors (e.g., amino acids or cyclic amines) under acidic conditions. For example, similar tetrahydropyridine derivatives are synthesized via acid-catalyzed cyclization of substituted pyridines or reduction of pyridine carboxylates . Optimization involves adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., HCl/ethanol mixtures), and stoichiometric ratios of reagents. Purity can be enhanced using recrystallization in ethanol or methanol.

- Key Parameters :

| Parameter | Typical Range |

|---|---|

| Reaction Temp | 60–80°C |

| Solvent System | HCl/ethanol or HCl/water |

| Yield | 70–85% (post-purification) |

Q. How should researchers validate the identity and purity of this compound using spectroscopic and chromatographic methods?

- Methodology :

- NMR : Confirm the tetrahydropyridine ring structure via characteristic proton shifts (e.g., δ 2.5–3.5 ppm for CH₂ groups in the ring) and carboxylate carbon signals (δ 170–175 ppm) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) at a flow rate of 1.0 mL/min. Compare retention times against certified reference standards (e.g., USP guidelines for related tetrahydropyridines ).

- Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺ at m/z ~178 for C₇H₁₂ClNO₂) and fragmentation patterns .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory data in stability studies of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) and compare degradation products via HPLC-MS. For example, related hydrochlorides degrade via hydrolysis of the carboxylate group or ring oxidation. Contradictions in stability data (e.g., pH-dependent degradation rates) can be resolved by:

Validating analytical methods for degradation products (e.g., using forced degradation under acidic/alkaline conditions).

Cross-referencing with thermogravimetric analysis (TGA) to assess moisture sensitivity .

- Data Conflict Example : Discrepancies in reported solubility (e.g., DMSO vs. aqueous buffers) may arise from polymorphic forms. Use X-ray diffraction (XRD) to identify crystalline vs. amorphous states .

Q. How can trace impurities (e.g., 1-methyl-4-phenyl derivatives) be quantified in this compound, and what are their pharmacological implications?

- Methodology : Follow USP pharmacopeial protocols for related compounds (e.g., paroxetine hydrochloride impurities). Use HPLC with a limit test:

- Column : C8 or phenyl-hexyl (250 mm × 4.6 mm, 5 µm).

- Detection : UV at 220 nm.

- Acceptance Criteria : ≤0.0001% for neurotoxic impurities (e.g., 1-methyl-4-phenyltetrahydropyridine analogs, which are linked to dopaminergic toxicity ).

Q. What experimental designs are optimal for studying the neuropharmacological effects of this compound in preclinical models?

- Methodology :

In Vitro : Assess dopamine receptor binding affinity using radioligand assays (e.g., ³H-spiperone for D2 receptors). Include MPTP-treated neuronal cultures as a positive control for neurotoxicity .

In Vivo : Use rodent models to evaluate locomotor activity (open-field test) and dopaminergic neuron integrity (tyrosine hydroxylase immunohistochemistry). Dose ranges should be validated via pharmacokinetic studies (plasma half-life ~2–4 hours based on structural analogs ).

- Critical Controls : Include vehicle-only groups and co-administer antioxidants (e.g., N-acetylcysteine) to isolate oxidative stress-mediated effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.